![molecular formula C16H16ClN5O2 B10996443 N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996443.png)
N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C16H16ClN5O2 and its molecular weight is 345.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects on cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C17H18ClN5O2
- Molecular Weight : 359.8 g/mol
- CAS Number : 1351696-88-2
The compound is a derivative of triazolo-pyridazine, which has been recognized for its ability to inhibit various kinases. Specifically, it has shown promising results against the c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. The inhibition of c-Met kinase by this compound suggests a potential pathway for therapeutic intervention in cancers that overexpress this receptor.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. The following table summarizes the findings from in vitro assays:
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 | 1.06 ± 0.16 | Induces apoptosis and G0/G1 phase arrest |
MCF-7 | 1.23 ± 0.18 | Induces apoptosis and G0/G1 phase arrest |
HeLa | 2.73 ± 0.33 | Induces apoptosis and G0/G1 phase arrest |
LO2 | ND | Not detected |
The IC50 values indicate that this compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, comparable to established chemotherapeutic agents like Foretinib .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the triazolo and pyridazine moieties contributes to its interaction with the c-Met kinase binding site. Variations in the substituents on the benzyl group have been shown to affect potency and selectivity .
Case Studies and Research Findings
- Inhibition of c-Met Kinase : A detailed study demonstrated that compounds similar to this compound effectively inhibited c-Met kinase activity with IC50 values as low as 0.090 μM .
- Apoptotic Effects : In experiments using acridine orange staining techniques, it was observed that this compound induced late-stage apoptosis in A549 cells .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound resulted in significant cell cycle arrest at the G0/G1 phase in A549 cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives, including N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide. Research indicates that compounds in this class exhibit significant inhibitory activity against c-Met kinase, which is often overexpressed in various cancers. For instance, a study demonstrated that certain derivatives showed moderate cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating effective inhibition of cell proliferation .
Antiviral Properties
In addition to its anticancer applications, there is emerging evidence suggesting that triazolo derivatives may possess antiviral properties. The structural features of this compound may enhance its interaction with viral proteins or enzymes critical for viral replication. Preliminary studies have indicated activity against specific viral strains; however, further investigation is required to elucidate the full scope of its antiviral potential .
Pharmacological Profile
The pharmacological profile of this compound suggests a favorable safety margin based on toxicity studies conducted in vitro. The compound has shown low cytotoxicity against normal human hepatocytes while maintaining efficacy against cancer cell lines. This selective toxicity is critical for developing therapeutic agents that minimize adverse effects on healthy tissues .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Significant cytotoxicity against A549 and MCF-7 cell lines with IC50 values of 1.06 μM and 1.23 μM respectively. |
Study B | Mechanism of Action | Inhibition of c-Met kinase with an IC50 value comparable to Foretinib (0.090 μM). |
Study C | Antiviral Activity | Preliminary evidence of activity against specific viral strains; further research needed for confirmation. |
Properties
Molecular Formula |
C16H16ClN5O2 |
---|---|
Molecular Weight |
345.78 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C16H16ClN5O2/c1-24-16-9-7-14-20-19-13(22(14)21-16)6-8-15(23)18-10-11-4-2-3-5-12(11)17/h2-5,7,9H,6,8,10H2,1H3,(H,18,23) |
InChI Key |
OIXHFNJKVWEMLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NCC3=CC=CC=C3Cl)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.